molecular formula C28H25N3O2S2 B2376095 N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 866864-73-5

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2376095
CAS No.: 866864-73-5
M. Wt: 499.65
InChI Key: OSZZGOHRADZJBE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines aromatic rings, sulfur atoms, and a chromeno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the 4-methylsulfanylphenyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the aromatic rings or the chromeno-pyrimidine core.

    Substitution: Halogenated reagents can be used to substitute hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets in biological systems. The sulfur atoms and aromatic rings may facilitate binding to specific proteins or enzymes, modulating their activity. The chromeno-pyrimidine core could interact with nucleic acids or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrimidine derivatives and sulfur-containing aromatic compounds. Examples are:

Uniqueness

What sets N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide apart is its combination of a chromeno-pyrimidine core with sulfur-containing aromatic groups. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique electronic characteristics, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S2/c1-17-8-11-21(14-18(17)2)29-25(32)16-35-28-23-15-20-6-4-5-7-24(20)33-27(23)30-26(31-28)19-9-12-22(34-3)13-10-19/h4-14H,15-16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZZGOHRADZJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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